molecular formula C16H21N3O2 B5026746 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione

3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5026746
M. Wt: 287.36 g/mol
InChI Key: VJYPVBPDHWHTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first introduced in Japan in 1983 and has since been used for its anxiolytic, sedative, and muscle relaxant properties.

Mechanism of Action

3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anticonvulsant properties and to be effective in the treatment of insomnia. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which play a role in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor and accurate measurement of its effects. However, one limitation is that this compound may have off-target effects on other receptors, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of more selective GABA-A receptor modulators that have fewer off-target effects. Additionally, there is a need for more studies on the long-term effects of this compound use, particularly on cognitive function and addiction potential. Finally, research on the use of this compound in combination with other drugs, such as antidepressants, could provide valuable insights into its potential therapeutic uses.

Synthesis Methods

3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione is typically synthesized by the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with 4-ethyl-1-piperazinecarboxylic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method has been well established and has been used in various studies.

Scientific Research Applications

3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research for its anxiolytic properties. It has been shown to be effective in reducing anxiety levels in animal models and humans. Additionally, it has been used in the treatment of insomnia and depression. This compound has also been used in the study of the GABAergic system, which plays a crucial role in regulating anxiety and other neurological functions.

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-17-8-10-18(11-9-17)14-12-15(20)19(16(14)21)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYPVBPDHWHTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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